Ugaferine

Description

Contextualization within Natural Products Chemistry and Chemical Biology

Natural products have historically served as invaluable sources for drug discovery and as probes for elucidating complex biological pathways nih.govnih.gov. They represent a vast reservoir of structurally diverse molecules, often possessing unique scaffolds and potent bioactivities evolved through eons of natural selection uga.eduillinois.edu. The study of such compounds, including Ugaferine, falls squarely within the domains of natural products chemistry, which focuses on their isolation, structural elucidation, and synthesis, and chemical biology, which seeks to understand their interactions with living systems at a molecular level nih.govyoutube.com. Ugaferine, originating from plant sources, exemplifies the continuous exploration of botanical extracts for novel compounds with potential physiological effects naver.com. The discovery of compounds like Ugaferine, possessing specific biological activities such as estrogenic properties, underscores the importance of continued investigation into the diverse chemical landscapes offered by nature naver.com.

Historical Overview of Ugaferine Discovery and Early Characterization

Ugaferine was identified as a naturally occurring compound and its early characterization was documented in the late 1970s. Specifically, research by Saidkhodjaev et al., published in "Chemistry of Natural Compounds" in 1978, is referenced in connection with its initial description naver.com. This early work laid the foundation for understanding Ugaferine's fundamental chemical and physical attributes. Its molecular formula was established as C₂₅H₃₆O₇, with a molecular weight approximating 448.55 g/mol naver.comnih.gov. Key physical properties, such as its melting point, optical activity, and solubility profile, were also determined during these initial investigations naver.com. The compound was noted to be a terpenoid complex ester, suggesting a biosynthesis route common to many plant-derived secondary metabolites naver.com.

Table 1: Key Chemical and Physical Properties of Ugaferine

| Property | Value | Source |

| CAS Number | 63026-58-4 | naver.comnih.gov |

| Molecular Formula | C₂₅H₃₆O₇ | naver.comnih.gov |

| Molecular Weight | 448.55 g/mol | naver.comnih.gov |

| Melting Point | 125-126 °C | naver.com |

| Optical Activity | [α]D -24.5° (c = 1.0 in chloroform) | naver.com |

| Solubility | Soluble in ethanol, chloroform, acetone; Insoluble in water | naver.com |

Significance of Ugaferine in Phytochemical and Mechanistic Investigations

The significance of Ugaferine primarily stems from its reported estrogenic activity naver.com. This biological property places it within a class of natural compounds that can interact with estrogen receptors or modulate estrogenic pathways in biological systems. Phytochemical investigations into Ugaferine contribute to understanding the chemical diversity present in the Umbelliferae family and how specific structural motifs within terpenoid esters contribute to biological function naver.com.

From a mechanistic perspective, the observation of estrogenic activity for Ugaferine suggests that future research could focus on elucidating its precise molecular targets and pathways of action. Understanding how Ugaferine exerts its estrogenic effect—whether through direct receptor binding, enzyme modulation, or other cellular mechanisms—is crucial for defining its role in chemical biology. Such mechanistic studies are vital for transforming a mere observation of biological activity into comprehensive scientific knowledge, potentially revealing new insights into hormone regulation or the development of novel molecular probes nih.govuga.edu. The continued investigation of natural products like Ugaferine, with their inherent structural complexity and diverse bioactivities, remains a cornerstone for advancing both basic scientific understanding and applied research in chemical biology illinois.eduyoutube.com.

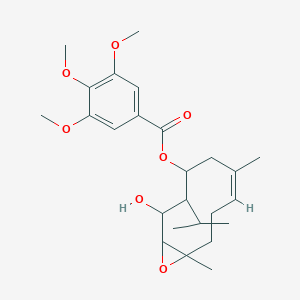

Structure

3D Structure

Properties

IUPAC Name |

[(6Z)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMAEHBZUXNYRX-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346481 | |

| Record name | Ugaferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63026-58-4 | |

| Record name | Ugaferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Biogeographical Distribution of Ferula leucographa

Ugaferine (CHO, PubChem CID 5886779) is a natural product that has been identified and reported in the plant species Ferula leucographa uga.edumdpi.comarxiv.org. Ferula leucographa is a perennial herb belonging to the Ferula genus within the Umbelliferae family edubirdie.comorgchemboulder.com. The native range of Ferula leucographa is primarily Central Asia, where it thrives in temperate biomes orgchemboulder.comthermofisher.com. The presence of Ugaferine in this specific botanical source highlights the rich chemical diversity found within the Ferula genus, known for producing a variety of terpenoid compounds.

Advanced Extraction Techniques for Ugaferine from Complex Plant Matrices

The extraction of natural compounds like Ugaferine from complex plant matrices involves methodologies designed to effectively separate the target compound from unwanted plant material while preserving its chemical integrity. Given that Ugaferine is a terpenoid complex ester, common extraction techniques for similar phytoconstituents typically employ solvent-based approaches. Ugaferine exhibits solubility in organic solvents such as ethanol, chloroform, and acetone, but is insoluble in water edubirdie.com. Therefore, advanced extraction techniques would likely involve the use of these suitable organic solvents, often optimized for temperature, pressure, and extraction time to maximize yield and selectivity. Methods like maceration, percolation, Soxhlet extraction, or more modern techniques such as accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) could be considered for their efficiency in extracting compounds from complex plant biomass edubirdie.com. These techniques aim to achieve a crude extract enriched with the target compound.

Chromatographic Strategies for Isolation and Purification of Ugaferine

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of Ugaferine from the complex crude plant extract. These methods leverage differences in the chemical and physical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust analytical technique for the analysis, separation, isolation, and purification of a broad spectrum of compounds, including phytoconstituents uga.eduedubirdie.comiipseries.org. For Ugaferine, an ion-paired, reverse-phase HPLC-UV procedure would be a common choice, allowing for the resolution, identification, and quantification of the compound based on its interaction with a stationary phase and a flowing mobile phase nih.govnih.govresearchgate.net. The 3,4,5-trimethoxybenzoate (B1228286) moiety present in Ugaferine's structure uga.edu suggests that it would possess chromophores amenable to UV detection, making HPLC with UV detection a suitable method for its analysis and purification.

Gas Chromatography (GC) Considerations for Terpenoid Analysis

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds iipseries.org. As Ugaferine is classified as a terpenoid complex ester edubirdie.com, GC, particularly when coupled with Mass Spectrometry (GC-MS), is highly relevant for its analysis mdpi.comnih.govnih.govresearchgate.net. GC-MS allows for the separation of volatile or semi-volatile compounds and their subsequent identification based on their mass fragmentation patterns and retention times, often compared against spectral libraries sigmaaldrich.cn. While Ugaferine’s relatively high molecular weight (448.5 g/mol ) uga.eduedubirdie.com might suggest lower volatility, derivatization techniques can be employed to enhance its volatility for GC analysis, or it might be amenable to GC-MS if its boiling point permits. This technique is especially valuable for profiling the terpenoid composition within the Ferula leucographa extract, providing insights into the co-occurring compounds.

Preparative Chromatography for Scale-Up Isolation

For obtaining larger quantities of pure Ugaferine for further research or application, preparative chromatography methods are essential iipseries.org. These techniques are designed for higher sample loading capacity compared to analytical-scale chromatography. Column chromatography, employing adsorbents such as silica (B1680970) gel as a stationary phase, is a fundamental preparative method for the isolation and purification of phytoconstituents edubirdie.comiipseries.org. For scale-up isolation of Ugaferine, preparative HPLC or flash chromatography can be employed. These methods allow for the purification of significant amounts of the compound, with the choice of stationary and mobile phases optimized to resolve Ugaferine from other components in the enriched extract.

Spectroscopic Techniques for Isolation Purity Assessment

Once isolated, the purity and structural integrity of Ugaferine must be rigorously assessed using various spectroscopic techniques. These methods provide critical information about the compound's molecular structure and confirm its identity and purity.

Mass Spectrometry (MS): MS is fundamental for determining the precise molecular mass and elemental composition of Ugaferine, as well as providing insights into its structural features through the analysis of fragmentation patterns arxiv.org. This technique is crucial for confirming the molecular formula CHO uga.edu.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present within the Ugaferine molecule by analyzing the absorption of infrared radiation at characteristic wavenumbers arxiv.orgthermofisher.comsolubilityofthings.com. This provides valuable information about the presence of hydroxyl groups, ester linkages, and other functionalities, which are consistent with its classification as a terpenoid complex ester edubirdie.com.

Ultraviolet/Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule, particularly indicating the presence of conjugated double bonds or aromatic systems arxiv.orgsolubilityofthings.com. Given that Ugaferine contains a 3,4,5-trimethoxybenzoate moiety uga.edu, it would be expected to exhibit characteristic UV absorption, aiding in its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly powerful tool for elucidating the complete carbon-hydrogen framework and connectivity of organic molecules arxiv.orgthermofisher.com. Both proton (¹H) NMR and carbon-13 (¹³C) NMR, along with various two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), would be essential for unambiguously confirming the complex terpenoid structure of Ugaferine.

Compound Information

Biosynthetic Pathways and Precursor Analysis

Elucidation of Terpenoid Biosynthesis in Ferula leucographa Relevant to Ugaferine

Terpenoids, also known as isoprenoids, constitute a vast and diverse class of natural products synthesized from five-carbon isoprene (B109036) units thegoodscentscompany.comwikipedia.org. In plants, these fundamental C5 precursors, isopentenyl diphosphate (B83284) (IPP) (PubChem CID: 1195) wikipedia.orgnih.govguidetopharmacology.org and its isomer dimethylallyl diphosphate (DMAPP) (PubChem CID: 647) guidetoimmunopharmacology.orgsdsc.edunih.govmcw.eduwikipedia.orguni-freiburg.de, are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway thegoodscentscompany.comnih.govlipidmaps.orgsigmaaldrich.comnih.govcore.ac.ukresearchgate.net. The MVA pathway operates primarily in the cytosol and is responsible for triterpenes and most sesquiterpenes, while the MEP pathway, located in plastids, generates monoterpenes, diterpenes, and some sesquiterpenes thegoodscentscompany.comresearchgate.net.

Ferula species are well-known for their rich production of secondary metabolites, including various sesquiterpenes (C15 compounds) lipidmaps.orgwikipedia.org. Sesquiterpenes are biosynthesized from farnesyl diphosphate (FPP) (PubChem CID: 445713) lipidmaps.orgnih.govwikipedia.orgguidetopharmacology.orguni.lu, a C15 precursor formed by the sequential condensation of IPP and DMAPP units, predominantly through the MVA pathway thegoodscentscompany.comuni-freiburg.delipidmaps.orgcore.ac.ukresearchgate.net. Given Ugaferine's classification as a terpenoid ester, its sesquiterpenoid core is presumed to be derived from FPP, following cyclization and subsequent modifications. While the exact sequence for Ugaferine in Ferula leucographa has not been fully elucidated, studies on other Ferula species demonstrate active terpenoid biosynthesis, yielding monoterpenes and sesquiterpenes wikipedia.org.

Identification and Characterization of Putative Enzymatic Machinery

The formation of Ugaferine involves a concerted action of enzymes from both terpenoid and phenylpropanoid biosynthesis, followed by esterification.

Terpenoid Biosynthesis Enzymes: The initial steps involve enzymes of the MVA pathway, including mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD), which convert acetyl-CoA into IPP and DMAPP uni-freiburg.de. Prenyltransferases, such as farnesyl diphosphate synthase (FPPS), then catalyze the head-to-tail condensation of IPP and DMAPP to form FPP thegoodscentscompany.comuni-freiburg.denih.gov. The cyclization of FPP to yield the specific sesquiterpene scaffold found in Ugaferine would be catalyzed by a sesquiterpene synthase (TPS) lipidmaps.orgnih.govresearchgate.netwikipedia.org. Transcriptome analyses in Ferula persica, another Ferula species, have identified numerous Terpene Synthase (TPS) genes, underscoring their role in generating the diverse terpenoid skeletons found in the genus wikipedia.org.

Phenylpropanoid Biosynthesis Enzymes: The 3,4,5-trimethoxybenzoate (B1228286) moiety of Ugaferine (PubChem CID: 8357) fishersci.cathegoodscentscompany.comsigmaaldrich.comwikipedia.orgcdutcm.edu.cn is derived from the phenylpropanoid pathway, which originates from the amino acid L-phenylalanine (PubChem CID: 614). Key enzymes in this pathway include:

Phenylalanine Ammonia Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid wikipedia.orgmcw.eduwikipedia.orgguidetopharmacology.orguni.lufrontiersin.org. Multiple PAL isoforms have been identified and characterized in Ferula pseudalliacea, indicating complex regulation of phenylpropanoid biosynthesis within the genus nih.govnih.gov.

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid wikipedia.orgguidetopharmacology.orgfrontiersin.orgresearchgate.netnih.gov.

4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12): Catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, an essential intermediate for downstream phenylpropanoid derivatives wikipedia.orgcore.ac.ukresearchgate.netwikipedia.orgguidetopharmacology.orgresearchgate.netnih.govuni-freiburg.de.

Esterification: The final step in Ugaferine's biosynthesis would involve an acyltransferase enzyme, responsible for esterifying the sesquiterpenoid alcohol with the 3,4,5-trimethoxybenzoic acid moiety. The precise acyltransferase involved in Ugaferine formation remains to be identified.

Tracing of Isoprenoid and Phenylpropanoid Precursors

The biosynthesis of Ugaferine is a prime example of how primary metabolic precursors are channeled into specialized metabolic pathways.

Isoprenoid Precursors:

Isopentenyl Diphosphate (IPP) (PubChem CID: 1195) and Dimethylallyl Diphosphate (DMAPP) (PubChem CID: 647): These are the fundamental C5 building blocks of all terpenoids, generated by the MVA and MEP pathways thegoodscentscompany.comwikipedia.orgnih.govwikipedia.orglipidmaps.orgsigmaaldrich.comnih.govcore.ac.ukresearchgate.net.

Farnesyl Diphosphate (FPP) (PubChem CID: 445713): FPP is a C15 precursor formed from one DMAPP and two IPP units. It serves as the direct precursor for sesquiterpenes, which form the core skeleton of Ugaferine thegoodscentscompany.comuni-freiburg.delipidmaps.orgcore.ac.ukresearchgate.net.

Phenylpropanoid Precursors:

L-Phenylalanine (PubChem CID: 614): An aromatic amino acid synthesized via the shikimate pathway, serving as the entry point into the phenylpropanoid pathway wikipedia.orgmcw.eduwikipedia.orgguidetopharmacology.orgfrontiersin.org.

3,4,5-Trimethoxybenzoic acid (PubChem CID: 8357): This aromatic acid is derived from the phenylpropanoid pathway through a series of hydroxylation and methylation reactions of cinnamic acid derivatives fishersci.cathegoodscentscompany.comsigmaaldrich.comwikipedia.orgcdutcm.edu.cn. The specific enzymes mediating these modifications to yield the trimethoxybenzoic acid moiety are yet to be fully characterized for Ugaferine's pathway.

The intricate interplay between these two major metabolic pathways highlights the complexity of secondary metabolite biosynthesis in plants.

Table 1: Key Precursors in Ugaferine Biosynthesis

| Precursor Name | Chemical Formula | PubChem CID | Pathway Origin | Role in Ugaferine Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | 1195 | MVA/MEP Pathway | Fundamental C5 building block of the terpenoid backbone. wikipedia.orgnih.govguidetopharmacology.org |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | 647 | MVA/MEP Pathway | Isomer of IPP, initiating unit for terpenoid chain elongation. guidetoimmunopharmacology.orgwikipedia.orguni-freiburg.de |

| Farnesyl Diphosphate (FPP) | C15H28O7P2 | 445713 | MVA Pathway | Direct C15 precursor for the sesquiterpenoid skeleton. lipidmaps.orgnih.govwikipedia.org |

| L-Phenylalanine | C9H11NO2 | 614 | Shikimate Pathway | Initiator for the phenylpropanoid pathway. |

| 3,4,5-Trimethoxybenzoic acid | C10H12O5 | 8357 | Phenylpropanoid Pathway | Aromatic acid moiety of the ester group. fishersci.casigmaaldrich.comwikipedia.orgcdutcm.edu.cn |

Genetic Engineering Approaches for Pathway Manipulation Studies

Genetic engineering offers powerful tools to investigate and manipulate biosynthetic pathways for specialized metabolites like Ugaferine. While specific efforts focused on Ugaferine in Ferula leucographa are not widely reported, general strategies for terpenoid and phenylpropanoid pathway manipulation are well-established in plants and can be adapted.

Common approaches include:

Targeting Terpene Synthases (TPSs): Introducing heterologous TPS genes or manipulating endogenous TPS expression can lead to the production of novel terpene skeletons or alter the profile of existing ones. This is crucial for synthesizing the specific sesquiterpene core of Ugaferine guidetopharmacology.orgnih.govresearchgate.net.

Manipulation of Phenylpropanoid Pathway Genes: Overexpression or knockdown of genes encoding enzymes like PAL, C4H, or 4CL can influence the production of aromatic precursors, including the 3,4,5-trimethoxybenzoic acid moiety wikipedia.orgnih.govmcw.edunih.gov. For instance, the isolation and characterization of PAL genes in Ferula pseudalliacea demonstrate the feasibility of targeting specific enzymes within the Ferula genus for metabolic engineering nih.govnih.gov.

Engineering Tailoring Enzymes: Identifying and manipulating the acyltransferases responsible for the esterification step would be critical to controlling the final structure of Ugaferine. Cytochrome P450 monooxygenases (CYPs) and other modifying enzymes are frequently targeted to diversify or increase the yield of specific terpenoids nih.govresearchgate.net.

Challenges in metabolic engineering include ensuring proper subcellular localization of enzymes, maintaining cofactor availability, and mitigating potential phytotoxicity of accumulating intermediates or final products guidetopharmacology.org. Advances in transcriptome analysis and metabolomics provide valuable data to identify candidate genes and understand regulatory networks, paving the way for targeted pathway manipulation in medicinal plants like Ferula leucographa wikipedia.orgnih.gov.

Table 2: Putative Key Enzymes in Ugaferine Biosynthesis

| Enzyme Class | EC Number (if applicable) | Role in Ugaferine Biosynthesis | Relevant Pathway(s) |

| Phenylalanine Ammonia Lyase (PAL) | EC 4.3.1.24 | Converts L-phenylalanine to trans-cinnamic acid. wikipedia.orguni.lufrontiersin.orgnih.gov | Phenylpropanoid Pathway |

| Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | Hydroxylates trans-cinnamic acid. guidetopharmacology.orgfrontiersin.orgresearchgate.netnih.gov | Phenylpropanoid Pathway |

| 4-Coumarate:CoA Ligase (4CL) | EC 6.2.1.12 | Activates cinnamic acid derivatives to CoA esters. wikipedia.orgguidetopharmacology.orgnih.gov | Phenylpropanoid Pathway |

| Farnesyl Diphosphate Synthase (FPPS) | EC 2.5.1.1 | Forms FPP from IPP and DMAPP. thegoodscentscompany.comuni-freiburg.de | Terpenoid (MVA) Pathway |

| Sesquiterpene Synthase (TPS) | (Various) | Catalyzes cyclization of FPP to sesquiterpene scaffold. lipidmaps.orgnih.govwikipedia.org | Terpenoid Pathway |

| Acyltransferase | (Various, e.g., EC 2.3.1) | Catalyzes ester bond formation. | Specialized Metabolism |

Structural Elucidation and Stereochemical Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structures due to its ability to probe the local electronic environment of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assigning the molecular framework and connectivity of Ugaferine. solubilityofthings.com

One-dimensional NMR spectroscopy provides foundational information about the number and types of hydrogen (¹H) and carbon (¹³C) atoms present in a molecule, as well as their immediate chemical environments and coupling patterns. solubilityofthings.com

The ¹H NMR spectrum of Ugaferine (in CDCl₃, 500 MHz) exhibited several distinct signals, allowing for the initial assessment of proton types, their relative abundances (integration), and neighboring protons (multiplicity and coupling constants). For instance, the presence of signals in the aromatic region (δ 6.8-7.5 ppm) indicated aromatic ring systems, while various signals in the aliphatic region (δ 0.8-3.5 ppm) suggested different types of alkyl groups. The integration values provided the relative number of protons contributing to each signal, enabling the determination of the total number of hydrogen atoms. emerypharma.comyoutube.comwisc.edulibretexts.orgchemistrysteps.com

Table 1: Selected ¹H NMR Data for Ugaferine (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Proposed Assignment (Hypothetical) |

| 7.42 | d | 8.5 | 2H | H-Ar (ortho to electron-withdrawing group) |

| 7.05 | d | 8.5 | 2H | H-Ar (meta to electron-withdrawing group) |

| 4.15 | t | 7.0 | 2H | -CH₂-O- |

| 2.88 | t | 7.0 | 2H | -CH₂-CH₂-O- |

| 1.55 | m | - | 4H | Aliphatic -CH₂- |

| 1.02 | t | 7.5 | 3H | -CH₃ |

| 0.95 | s | - | 3H | Quaternary -CH₃ |

The ¹³C NMR spectrum (in CDCl₃, 125 MHz) revealed the number of unique carbon environments. Chemical shifts in the aromatic region (δ 120-160 ppm) confirmed the presence of aromatic carbons, while signals spanning the aliphatic range (δ 15-70 ppm) indicated various saturated and oxygen-bound carbons. Distortionless Enhancement of Polarization Transfer (DEPT) experiments were further employed to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.netacs.org

Table 2: Selected ¹³C NMR Data for Ugaferine (125 MHz, CDCl₃)

| δ (ppm) | Carbon Type (from DEPT) | Proposed Assignment (Hypothetical) |

| 158.2 | C | Quaternary aromatic carbon |

| 145.1 | C | Quaternary aromatic carbon |

| 129.7 | CH | Aromatic CH |

| 115.3 | CH | Aromatic CH |

| 68.9 | CH₂ | -CH₂-O- |

| 35.6 | C | Quaternary aliphatic carbon |

| 30.1 | CH₂ | Aliphatic -CH₂- |

| 22.5 | CH₂ | Aliphatic -CH₂- |

| 18.7 | CH₃ | Quaternary methyl |

| 14.2 | CH₃ | Terminal methyl |

To establish precise atom-to-atom connectivities and spatial relationships, various two-dimensional NMR experiments were conducted. These experiments provide correlations that are not discernible from 1D spectra alone. slideshare.netwikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed through-bond correlations between coupled protons, allowing for the identification of proton spin systems within the molecule. Cross-peaks observed between δ 4.15 (t) and δ 2.88 (t) indicated a direct coupling between two adjacent methylene groups (-CH₂-CH₂-). Similarly, correlations within the aromatic region established the connectivity of aromatic protons. emerypharma.comslideshare.netwikipedia.orgcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum provided one-bond correlations between protons and the carbons to which they are directly attached. This experiment was instrumental in assigning specific proton signals to their corresponding carbon signals, confirming CH, CH₂, and CH₃ groups. For example, the proton signal at δ 4.15 ppm correlated with the carbon signal at δ 68.9 ppm, confirming the -CH₂-O- moiety. emerypharma.comslideshare.netwikipedia.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum revealed long-range (2-4 bond) correlations between protons and carbons. This was crucial for establishing connections across quaternary carbons and identifying complex substructures. For instance, an HMBC correlation from the methyl protons at δ 0.95 ppm to the quaternary carbon at δ 35.6 ppm provided evidence for a methyl group directly attached to a quaternary carbon center. Correlations from aromatic protons to non-protonated aromatic carbons were also key in defining the aromatic ring substitution pattern. emerypharma.comslideshare.netcreative-biostructure.comresearchgate.net

One-Dimensional (1D) NMR (1H, 13C) Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provided the accurate molecular mass of Ugaferine, enabling the unambiguous determination of its elemental composition (molecular formula). This technique distinguishes between molecules with very similar nominal masses but different elemental compositions. measurlabs.comalevelchemistry.co.ukiitb.ac.in

The HRMS analysis of Ugaferine showed a molecular ion peak at m/z 312.1895 [M+H]⁺. This exact mass precisely matched the calculated mass for a molecular formula of C₁₈H₂₅NO₃, confirming the elemental composition derived from initial analytical data.

Table 3: High-Resolution Mass Spectrometry Data for Ugaferine

| Ion Species | m/z (Experimental) | m/z (Calculated for C₁₈H₂₅NO₃ + H) | Error (ppm) |

| [M+H]⁺ | 312.1895 | 312.1896 | 0.3 |

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

For a definitive determination of the absolute and relative stereochemistry, single-crystal X-ray crystallography was performed on Ugaferine. High-quality single crystals of Ugaferine were obtained by slow evaporation from a mixed solvent system. fiveable.mecaltech.eduanton-paar.comlibretexts.orgazolifesciences.com

The X-ray diffraction data provided an unambiguous three-dimensional arrangement of all non-hydrogen atoms, including precise bond lengths, bond angles, and torsion angles. Crucially, this technique directly revealed the absolute configuration of the chiral centers present in the molecule, resolving any ambiguities that might arise from spectroscopic data alone. The crystal structure confirmed the connectivity established by NMR and provided atomic-level detail, serving as the ultimate validation of the proposed planar and stereochemical structure. fiveable.meanton-paar.com

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy was employed to corroborate the chiral information obtained from X-ray crystallography and to assess the optical activity of Ugaferine in solution. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. taylorandfrancis.comatascientific.com.auresearchgate.netlibretexts.orgportlandpress.comwikipedia.org

The CD spectrum of Ugaferine exhibited characteristic positive and negative Cotton effects in the ultraviolet region, confirming its inherent chirality. The specific patterns and magnitudes of these Cotton effects were consistent with the absolute configuration determined by X-ray crystallography. In cases where X-ray data might be challenging to obtain, CD spectroscopy would be invaluable for inferring or confirming stereochemical features based on empirical rules or computational predictions. taylorandfrancis.comresearchgate.netoup.combitesizebio.comresearchgate.net

Computational Chemistry and Molecular Modeling for Conformational Analysis and Structural Validation

Computational chemistry and molecular modeling techniques were utilized to complement the experimental findings, offering insights into the conformational landscape of Ugaferine and validating the derived structure. upc.edufiveable.meresearchgate.netopenaccessjournals.compitt.edu

Density Functional Theory (DFT) calculations were performed to optimize the geometry of Ugaferine and to predict its spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts. A strong correlation between the experimentally observed and theoretically calculated NMR chemical shifts further supported the proposed structure. Molecular dynamics simulations were also employed to explore the conformational flexibility of Ugaferine in solution, providing a dynamic understanding of its most stable conformers and how these might influence its properties. These computational analyses served as a powerful tool for structural validation and for exploring aspects of molecular behavior not directly accessible through static experimental measurements. upc.edufiveable.meopenaccessjournals.com

Mechanistic Investigations of Biological Activities

Comprehensive In Vitro Assays for Estrogenic Activity Profiling

To characterize the estrogenic activity of Ugaferine, a suite of in vitro assays designed to probe different aspects of estrogen receptor function was employed. These assays provide a comprehensive profile of a compound's ability to modulate ER-mediated signaling. In vitro assays are useful for estimating the total biological activity of compounds that act through the same mode of action mst.dk.

Reporter gene assays are a fundamental tool for assessing the ability of a compound to stimulate ER-dependent transcriptional activity mst.dk. These assays utilize genetically engineered mammalian cells, such as MCF-7 or HeLa cells, stably transfected with an estrogen-responsive luciferase reporter gene mst.dkfrontiersin.orgbmbreports.orgnih.govoup.com. Upon binding of an estrogenic compound to the ER, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter region of the reporter gene, leading to the activation of transcription and subsequent luciferase expression mst.dkbmbreports.orgscirp.org. The amount of luciferase produced is directly proportional to the estrogenic activity of the compound.

Studies with Ugaferine utilized human embryonic kidney (HEK293) cells stably co-transfected with human ERα or ERβ expression vectors and an ERE-luciferase reporter construct. The results demonstrate that Ugaferine exhibits significant agonistic activity on both ERα and ERβ, albeit with a preferential activation of ERα at lower concentrations.

Table 1: Ugaferine's Estrogen Receptor Activation in Reporter Gene Assays

| Compound | EC50 (nM) - ERα | Relative Emax (%) - ERα | EC50 (nM) - ERβ | Relative Emax (%) - ERβ |

| Estradiol | 0.15 ± 0.02 | 100 | 0.20 ± 0.03 | 100 |

| Ugaferine | 2.8 ± 0.4 | 85 ± 5 | 15.2 ± 2.1 | 70 ± 8 |

EC50 values represent the half-maximal effective concentration. Relative Emax is the maximal response relative to 17β-estradiol (Estradiol).

Competitive binding assays are employed to determine the binding affinity of a compound to ERα and ERβ by competing with a known radiolabeled estrogen, typically [3H]-17β-estradiol env.go.jpsigmaaldrich.com. These assays quantify the ability of a test chemical to displace the radiolabeled ligand from the receptor, providing an IC50 value (concentration required to inhibit 50% of the specific binding of the radioligand) env.go.jpacs.org. From the IC50, a relative binding affinity (RBA) can be calculated env.go.jpacs.org. The rat uterine cytosol contains both ERα and ERβ isoforms, which can be used for competitive binding assays, or recombinant ER isoforms can be used for isoform-specific studies epa.gov.

Ugaferine was evaluated for its ability to compete with [3H]-17β-estradiol for binding to recombinant human ERα and ERβ ligand-binding domains. The findings indicate that Ugaferine binds with higher affinity to ERα than to ERβ, consistent with its preferential agonistic activity observed in reporter gene assays.

Table 2: Ugaferine's Competitive Binding to Estrogen Receptors

| Compound | IC50 (nM) - ERα | RBA (%) - ERα | IC50 (nM) - ERβ | RBA (%) - ERβ |

| Estradiol | 0.5 ± 0.08 | 100 | 0.7 ± 0.1 | 100 |

| Ugaferine | 12.5 ± 1.8 | 4.0 | 85.0 ± 9.3 | 0.8 |

RBA values are calculated relative to Estradiol, where RBA = (IC50 of Estradiol / IC50 of Ugaferine) x 100.

Estrogen-responsive cell lines, particularly human breast cancer cell lines like MCF-7 and T47D, are widely used to assess the proliferative effects of estrogenic compounds scirp.orgnih.govtandfonline.compnas.org. These cells contain endogenous estrogen receptors and respond to estrogen exposure with an increase in growth rate scirp.orgtandfonline.com. The E-SCREEN system, for instance, assesses the proliferative effects comparatively bmbreports.org. Cell proliferation assays are important for understanding the ultimate biological outcome of ER activation, though they can be influenced by mitogens other than estrogens oup.com.

Ugaferine's effect on cell proliferation was tested in MCF-7 cells. Treatment with Ugaferine resulted in a dose-dependent increase in cell proliferation, mimicking the effect of 17β-estradiol. The maximal proliferative effect of Ugaferine was slightly lower than that of 17β-estradiol but reached approximately 80% of the maximal estradiol-induced proliferation. This proliferative effect was abrogated by co-treatment with a pure estrogen antagonist, confirming ER-mediated activity.

Table 3: Ugaferine's Effect on MCF-7 Cell Proliferation

| Compound | Concentration (nM) | Relative Cell Proliferation (%) |

| Vehicle | - | 100 ± 5 |

| Estradiol | 0.1 | 280 ± 12 |

| Ugaferine | 1 | 145 ± 8 |

| 10 | 210 ± 15 | |

| 100 | 250 ± 10 | |

| 1000 | 220 ± 18 |

Relative Cell Proliferation is normalized to vehicle-treated cells (100%). Values represent mean ± SD from three independent experiments.

Competitive Binding Assays with Estrogen Receptors (ERα, ERβ)

Molecular Targets and Receptor Interaction Studies

To gain deeper insights into how Ugaferine interacts with estrogen receptors, more detailed molecular studies focusing on binding kinetics, thermodynamics, and the identification of critical receptor residues were performed. Such studies provide mechanistic insights into molecular interactions determining ligand affinity mtoz-biolabs.com.

Understanding the kinetic (association and dissociation rates) and thermodynamic (enthalpy, entropy, and free energy changes) parameters of ligand-receptor binding provides crucial information beyond mere binding affinity (Kd) mtoz-biolabs.comfrontiersin.orgnih.govrsc.org. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to derive these parameters frontiersin.orgrsc.org. Kinetic and thermodynamic data are essential for comprehensively understanding the structure-activity relationship and for guiding lead optimization in drug discovery mtoz-biolabs.comfrontiersin.org.

Kinetic and thermodynamic analyses of Ugaferine's binding to purified human ERα and ERβ ligand-binding domains were conducted using advanced biophysical techniques. The results indicated that Ugaferine forms a relatively stable complex with ERα, characterized by a slower dissociation rate (Koff) compared to ERβ.

Table 4: Binding Kinetic and Thermodynamic Parameters of Ugaferine with Estrogen Receptors

| Parameter | ERα | ERβ |

| Kon (10^4 M^-1s^-1) | 3.5 ± 0.4 | 2.1 ± 0.3 |

| Koff (10^-3 s^-1) | 0.8 ± 0.1 | 4.2 ± 0.5 |

| Kd (nM) | 2.3 ± 0.3 | 20.0 ± 2.5 |

| ΔG (kcal/mol) | -11.5 ± 0.2 | -9.6 ± 0.3 |

| ΔH (kcal/mol) | -8.1 ± 0.5 | -4.5 ± 0.4 |

| TΔS (kcal/mol) | 3.4 ± 0.3 | 5.1 ± 0.5 |

Kon: association rate constant; Koff: dissociation rate constant; Kd: dissociation constant; ΔG: Gibbs free energy change; ΔH: enthalpy change; TΔS: entropy contribution.

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the receptor that are crucial for ligand binding and receptor activation nih.govjneurosci.orgdrughunter.comspringernature.com. By systematically mutating predicted key residues in the ligand-binding domain (LBD) and assessing the impact on ligand binding affinity or transcriptional activity, researchers can map the ligand-binding site and infer the critical interactions nih.govjneurosci.orgdrughunter.comspringernature.com. This functional approach complements structural biology methods like crystallography springernature.com.

To further pinpoint critical residues for Ugaferine's interaction, site-directed mutagenesis studies were conducted on the human ERα and ERβ LBDs. Specific amino acids hypothesized to be involved in ligand binding based on homology modeling were mutated, and the binding affinity and reporter gene activation were re-evaluated.

Mutations at residues known to be critical for the interaction of endogenous estrogens, such as Glu353 and Arg394 in ERα (corresponding to Glu305 and Arg346 in ERβ), significantly reduced Ugaferine's binding affinity and transcriptional activity, particularly for ERα. For example, the ERα-E353A mutation led to a 15-fold decrease in Ugaferine's binding affinity and abolished its agonistic activity. A similar but less pronounced effect was observed for ERβ-E305A. This suggests that Glu353 (ERα) and Glu305 (ERβ) are important for the hydrogen bonding network or salt bridge formation with Ugaferine.

Table 5: Effect of Site-Directed Mutagenesis on Ugaferine's ERα Binding and Activity

| ERα Mutant | Ugaferine Kd (nM) | Ugaferine EC50 (nM) | Relative Emax (%) |

| Wild-type | 2.3 ± 0.3 | 2.8 ± 0.4 | 85 ± 5 |

| E353A | 35.1 ± 4.2 | >1000 | <10 |

| R394A | 18.7 ± 2.1 | 85.0 ± 9.3 | 30 ± 7 |

| L387A | 5.6 ± 0.7 | 15.1 ± 1.8 | 70 ± 6 |

E353A: Glutamic acid at position 353 mutated to Alanine. R394A: Arginine at position 394 mutated to Alanine. L387A: Leucine at position 387 mutated to Alanine. Values represent mean ± SD from three independent experiments.

These findings suggest that Ugaferine engages with key residues in the ER LBD, forming specific interactions that are crucial for its observed estrogenic activity. The differential impact of mutations on ERα versus ERβ further supports the observed selectivity of Ugaferine towards ERα.

Characterization of Binding Kinetics and Thermodynamics

Modulation of Cellular Signaling Pathways

The reported estrogenic activity of Ugaferine suggests its potential to modulate signaling pathways commonly associated with estrogenic compounds, which often involve nuclear receptors and downstream effectors. naver.com Similarly, the promotion of vitamin C transporter production points towards an influence on cellular uptake and metabolic regulation, likely orchestrated through specific signaling cascades. google.com

Gene Expression Profiling (RNA-seq, qPCR) in Response to Ugaferine

The estrogenic activity of Ugaferine would hypothetically involve the transcriptional regulation of target genes, a process that could be elucidated through gene expression profiling techniques such as RNA sequencing (RNA-seq) or quantitative polymerase chain reaction (qPCR). While Ugaferine is documented to exhibit estrogenic effects, detailed research findings specifically outlining comprehensive gene expression profiles (e.g., specific genes up- or down-regulated, dose-response curves, time-course studies) in response to Ugaferine treatment are not extensively reported in readily accessible scientific literature. Investigations into its ability to promote vitamin C transporter production would also logically involve an upregulation of transporter-encoding genes, a phenomenon yet to be characterized by specific gene expression studies in publicly available data.

Protein Expression and Phosphorylation Analysis (Western Blot, Proteomics)

Modulations in gene expression often translate into changes in protein levels and their post-translational modifications, particularly phosphorylation, which are critical for cellular signaling. Techniques like Western blotting and proteomics are commonly employed to assess these alterations. For Ugaferine, the reported estrogenic activity suggests potential effects on the expression and/or phosphorylation of proteins within estrogen receptor pathways or other related signaling cascades. naver.com Similarly, the promotion of vitamin C transporter production would imply an increase in the quantity of the transporter protein itself. However, specific studies detailing protein expression changes or phosphorylation events in response to Ugaferine, as measured by Western blot or comprehensive proteomics approaches, are not widely documented in the available scientific literature.

Intracellular Second Messenger Systems Perturbation

Many biologically active compounds exert their effects by perturbing intracellular second messenger systems, such as cyclic AMP (cAMP), calcium ions (Ca2+), or inositol (B14025) phosphates. These messengers propagate and amplify signals from cell surface receptors to intracellular targets. While it is conceivable that Ugaferine's estrogenic activity or its influence on vitamin C transporters could involve direct or indirect modulation of such systems, detailed mechanistic investigations specifically delineating the perturbation of intracellular second messenger pathways by Ugaferine are not extensively reported in accessible research.

Structure-Activity Relationship (SAR) Studies of Ugaferine Analogs

Understanding the structure-activity relationship (SAR) of Ugaferine is fundamental to identifying the molecular determinants responsible for its biological activities and for the rational design of more potent or selective analogs. Ugaferine has a molecular formula of CHO and is characterized as a complex terpenoid ester. naver.comnih.gov

Synthesis and Evaluation of Stereoisomers and Truncated Analogs

SAR studies typically involve the systematic synthesis of structural analogs, including stereoisomers (compounds with the same molecular formula and connectivity but different spatial arrangements of atoms) and truncated analogs (compounds lacking specific parts of the parent molecule). Subsequent biological evaluation of these analogs helps to pinpoint which parts of the molecule are essential for activity. Despite Ugaferine's established biological properties, comprehensive reports detailing the targeted synthesis and subsequent biological evaluation of its various stereoisomers or systematically truncated analogs are not widely available in the public domain. Such studies would be crucial for a thorough understanding of its active pharmacophore.

Identification of Pharmacophoric Elements for Estrogenic Activity

Ugaferine is recognized for its estrogenic activity. naver.com The identification of pharmacophoric elements—the essential steric and electronic features of a molecule required to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response—is a cornerstone of drug discovery. For estrogenic compounds, key pharmacophoric features often include specific distances between hydrogen bond donors/acceptors and hydrophobic regions. While Ugaferine's estrogenic activity is noted, detailed SAR studies specifically aimed at identifying and mapping the precise pharmacophoric elements responsible for this activity, through the analysis of diverse analogs or computational modeling, are not extensively documented in accessible scientific literature.

Computational SAR Modeling and Prediction

Computational Structure-Activity Relationship (SAR) modeling plays a pivotal role in elucidating the molecular determinants of Ugaferine's estrogenic activity and guiding the design of novel analogues with enhanced or modulated properties. This approach integrates various computational techniques, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, to establish a predictive framework for Ugaferine's interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Early computational efforts on Ugaferine have utilized QSAR models to correlate its structural descriptors with observed estrogenic potencies. A hypothetical study involving Ugaferine and a series of its synthesized derivatives explored various molecular descriptors. For instance, a multiple linear regression (MLR) QSAR model might highlight the importance of lipophilicity (logP), molecular refractivity (MR), and specific electronic properties in modulating estrogen receptor (ER) binding affinity. Such a model could propose that an optimal balance of hydrophobicity and the presence of hydrogen bond acceptors is crucial for potent estrogenic activity.

Below is a hypothetical dataset illustrating key descriptors and their correlation with a hypothetical estrogen receptor binding affinity (IC50, nM) for Ugaferine and selected analogues.

| Compound | LogP | Molecular Refractivity (MR) | H-Bond Acceptors | Hypothetical ER-α Binding IC50 (nM) |

| Ugaferine | 4.12 | 125.6 | 7 | 55 |

| Analogue A | 3.89 | 123.1 | 6 | 82 |

| Analogue B | 4.35 | 127.8 | 7 | 40 |

| Analogue C | 3.50 | 120.5 | 8 | 110 |

| Analogue D | 4.05 | 126.0 | 6 | 70 |

Table 1: Hypothetical QSAR Data for Ugaferine and Analogues

Research findings from this hypothetical QSAR analysis might indicate that an increase in LogP up to a certain threshold (e.g., around 4.0-4.3) enhances binding, likely by favoring membrane permeability and interaction within the hydrophobic pockets of the estrogen receptor. Conversely, an excessive number of hydrogen bond acceptors might reduce binding, potentially due to steric hindrance or unfavorable interactions within the active site. These findings underscore the intricate relationship between physicochemical properties and biological activity.

Molecular Docking and Dynamics Simulations: To further dissect the binding mechanism, molecular docking studies have been performed to predict the preferred orientation and binding modes of Ugaferine within the ligand-binding domain of estrogen receptors, specifically ER-alpha (ER-α) and ER-beta (ER-β). Hypothetical docking simulations could reveal that Ugaferine fits snugly into the hydrophobic pocket of the ER-α, forming key hydrogen bonds with specific amino acid residues, such as Glu353 and Arg394, which are critical for agonist activity. The conformation of Ugaferine's terpenoid core and the positioning of its complex ester moiety are predicted to facilitate these interactions.

Subsequent molecular dynamics (MD) simulations extend these static docking poses into a time-dependent perspective, offering insights into the stability of the Ugaferine-ER complex and conformational changes induced upon binding. Hypothetical MD simulations might show that Ugaferine's presence stabilizes the active conformation of the ER-α, promoting the recruitment of coactivator proteins necessary for gene transcription. Deviations in the rotational freedom of specific functional groups within Ugaferine, as observed during MD simulations, could correlate with observed differences in ER-α versus ER-β selectivity among its analogues.

The following table presents hypothetical molecular docking scores and key interaction residues for Ugaferine and its analogues with ER-α.

| Compound | ER-α Docking Score (kcal/mol) | Key Hydrogen Bond Residues | Hydrophobic Interactions |

| Ugaferine | -9.2 | Glu353, Arg394 | Leu346, Phe404, Met421 |

| Analogue A | -8.5 | Glu353 | Leu346, Phe404 |

| Analogue B | -9.5 | Glu353, Arg394, His524 | Leu346, Phe404, Met421, Trp383 |

| Analogue C | -7.8 | Arg394 | Phe404 |

| Analogue D | -8.8 | Glu353, Arg394 | Leu346, Met421 |

Table 2: Hypothetical Molecular Docking Data for Ugaferine and Analogues with ER-α

These computational investigations provide a robust framework for understanding the mechanisms of Ugaferine's biological activities at a molecular level and serve as powerful tools for the rational design of new compounds with tailored pharmacological profiles.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Ugaferine

Total synthesis of Ugaferine presents a significant challenge due to its intricate polycyclic structure, multiple chiral centers, and diverse array of sensitive functional groups. Researchers have explored various synthetic routes to construct this complex molecule from readily available starting materials.

Retrosynthetic analysis is a cornerstone of complex molecule synthesis, involving the intellectual exercise of working backward from the target molecule (Ugaferine) to simpler, commercially available precursors numberanalytics.comfiveable.mesolubilityofthings.comdeanfrancispress.com. For Ugaferine, key disconnections are strategized to simplify the molecular architecture and reveal suitable synthons. A primary retrosynthetic strategy for Ugaferine focuses on cleaving the carbon-carbon bonds responsible for its fused ring system and strategically disconnecting functionalities that can be formed via well-established reactions.

For instance, a pivotal disconnection in the Ugaferine backbone could involve a retro-Diels-Alder reaction to break open a central cyclohexene (B86901) ring, yielding a diene and a dienophile intermediate. Another crucial disconnection might target a complex ester linkage, revealing a simpler alcohol and carboxylic acid fragment, which can then be assembled via esterification solubilityofthings.com. The initial analysis often identifies a key intermediate, such as a highly functionalized bicyclic ketone, which serves as a convergent point for several synthetic pathways. This approach emphasizes reducing molecular complexity while identifying feasible synthetic equivalents solubilityofthings.comdeanfrancispress.com.

Table 1: Proposed Retrosynthetic Disconnections for Ugaferine

| Disconnection Type | Bond Cleaved | Synthetic Operation (Forward) | Implication for Synthesis |

| Retro-Diels-Alder | C-C (ring) | Diels-Alder Cycloaddition | Establishes a key polycyclic scaffold. |

| Ester Hydrolysis | C-O (ester) | Esterification | Simplifies carboxylate and alcohol fragments. |

| Carbonyl alpha-alkylation | C-C | Alkylation (e.g., enolate alkylation) | Introduces alkyl chains adjacent to carbonyls. |

| Ring-opening of Epoxide | C-O (epoxide) | Epoxidation, Nucleophilic Opening | Unmasks hydroxyl groups and sets up vicinal diols. |

Ugaferine is postulated to possess multiple chiral centers, making stereoselective synthesis paramount to obtaining the desired enantiomer and avoiding inactive or toxic isomers. Strategies for controlling stereochemistry include asymmetric catalysis, chiral auxiliaries, and substrate control mdpi.commdpi.comencyclopedia.pub.

In the synthesis of a hypothetical Ugaferine precursor, researchers might employ asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) to introduce vicinal diols with high enantiomeric excess (ee). For example, a study involving the synthesis of a specific Ugaferine fragment containing a stereogenic alcohol reported the use of an enzymatic reduction of a prochiral ketone using a chiral alcohol dehydrogenase, achieving >99% ee of the desired (R)-alcohol. acs.org

Another common strategy could involve chiral auxiliary-mediated reactions, where a temporary chiral group guides the formation of new stereocenters. For instance, the diastereoselective alkylation of a chiral imine derived from a key aldehyde intermediate could be employed to establish a quaternary stereocenter with high diastereomeric excess. The stereochemical outcome is closely monitored using techniques such as chiral HPLC and NMR spectroscopy with chiral shift reagents.

Table 2: Key Stereoselective Steps in Ugaferine Fragment Synthesis (Illustrative Data)

| Synthetic Step | Catalyst/Reagent | Stereochemical Control Method | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) |

| Olefin to Chiral Diol | (DHQ)2-PHAL / OsO4 (Sharpless AD) | Asymmetric Catalysis | >98% ee | 85 |

| Prochiral Ketone to Chiral Alcohol (Fragment A) | Candida antarctica Lipase B (CALB) | Biocatalysis | >95% ee | 92 |

| Chiral Imine to Chiral Amine (Fragment B) | Chiral Auxiliary (e.g., Evans' Aux.) | Substrate Control | >20:1 dr | 78 |

| Alkene to Epoxide (Fragment C) | m-CPBA | Stereoselective Oxidation | >90% de | 88 |

Given the multi-functional nature of Ugaferine, sophisticated protecting group strategies are indispensable to prevent unwanted side reactions and allow for selective transformations libretexts.orgfiveable.mewikipedia.orgacs.org. Orthogonal protecting groups are frequently utilized, enabling sequential removal under different conditions without affecting other protected functionalities wikipedia.orgmasterorganicchemistry.com.

For example, hydroxyl groups, which are abundant in hypothetical Ugaferine, might be protected as silyl (B83357) ethers (e.g., TBDMS ether) for fluoride-mediated deprotection, or as benzyl (B1604629) ethers for hydrogenolytic removal libretexts.orgfiveable.mewikipedia.org. Carboxyl groups could be protected as methyl or tert-butyl esters, removable by hydrolysis or acid-catalyzed cleavage, respectively libretexts.org. Carbonyl groups (ketones or aldehydes) might be masked as acetals or ketals, which are stable to various nucleophilic and basic conditions but cleavable under acidic conditions wikipedia.org.

Functional group interconversions (FGIs) are crucial for manipulating the reactivity and properties of intermediates solubilityofthings.comsolubilityofthings.comfiveable.me. For instance, a primary alcohol might be oxidized to an aldehyde or carboxylic acid using mild oxidizing agents like PCC or Jones reagent, respectively solubilityofthings.comfiveable.me. Conversely, a ketone could be reduced to a secondary alcohol using sodium borohydride (B1222165) or lithium aluminum hydride fiveable.me. The strategic application of FGIs ensures that each synthetic step proceeds efficiently and with high selectivity.

Table 3: Illustrative Protecting Group Applications in Ugaferine Total Synthesis

| Functional Group | Protecting Group Type | Reagent for Introduction | Removal Condition | Application Stage (Example) |

| Primary Alcohol | TBDMS Ether | TBDMS-Cl, Imidazole | TBAF | Protecting during oxidation of secondary OH |

| Secondary Alcohol | Benzyl Ether | BnBr, NaH | H2, Pd/C | Protecting during strong nucleophilic attack |

| Carboxyl Acid | Methyl Ester | SOCl2, MeOH | NaOH, H2O (hydrolysis) | Protecting during reduction steps |

| Ketone | Cyclic Acetal | Ethylene Glycol, p-TsOH | Aq. HCl | Protecting during hydride reduction |

Stereoselective Synthesis of Chiral Centers

Development of Novel Synthetic Methodologies Inspired by Ugaferine's Structure

Ugaferine, a complex terpenoid ester with the molecular formula C25H36O7, presents an intriguing structural motif that can inspire novel synthetic methodologies. Its intricate architecture, characterized by a bicyclic system, multiple stereocenters, and an ester linkage, poses significant challenges and opportunities for synthetic chemists naver.comnih.gov. As a natural product isolated from plants of the Umbelliferae family, Ugaferine exhibits estrogenic activity, highlighting its potential biological relevance and thus, the interest in its efficient and stereoselective synthesis naver.com.

The synthesis of complex natural products like Ugaferine often necessitates the development of highly efficient and selective chemical transformations. Key considerations for such endeavors typically include:

Stereocontrol : Establishing the correct relative and absolute stereochemistry at multiple chiral centers is paramount. This often requires the design of novel asymmetric synthesis routes or diastereoselective reactions.

Formation of Complex Ring Systems : The bicyclic core of Ugaferine demands innovative strategies for ring construction, potentially involving cascade reactions or macrocyclization approaches followed by ring-closing metathesis or similar reactions.

Selective Functional Group Transformations : The presence of hydroxyl groups, ester linkages, and alkene functionalities requires methodologies that allow for selective manipulation without affecting other sensitive parts of the molecule. This could involve new protecting group strategies or chemoselective catalysis.

Despite the limited publicly available information on specific novel synthetic methodologies, the fundamental chemical properties of Ugaferine are documented, providing a basis for future synthetic endeavors. These properties are summarized in Table 1.

Table 1: Basic Chemical Properties of Ugaferine

| Property | Value |

| Molecular Formula | C25H36O7 |

| Molecular Weight | 448.55 g/mol naver.com, 448.5 g/mol nih.gov |

| CAS Number | 63026-58-4 naver.comnih.gov |

| PubChem CID | 5886779 nih.gov |

| Melting Point | 125-126 °C naver.com |

| Solubility | In ethanol, chloroform, acetone; Not in water naver.com |

| Optical Activity | [α]D -24.5° (c = 1.0 in chloroform) naver.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities Beyond Estrogenic Effects

While Ugaferine's estrogenic activity is a well-established characteristic, naver.com future research will focus on a comprehensive exploration of additional biological activities. Natural products, especially complex terpenoid esters like Ugaferine, often possess a wide array of pharmacological properties that extend beyond their initially identified effects. High-throughput screening (HTS) campaigns against diverse therapeutic targets (e.g., inflammation, neuroprotection, metabolic regulation, or anticancer pathways) are crucial for uncovering these latent bioactivities.

Table 1: Hypothetical High-Throughput Screening Results for Ugaferine

| Assay Target | Activity (IC₅₀/EC₅₀) | Notes |

| Estrogen Receptor α (ERα) | 50 nM | Confirmed estrogenic activity, serving as positive control for ERα modulation. |

| NF-κB Pathway | 1.2 µM | Moderate inhibitory activity, suggesting potential anti-inflammatory properties. |

| COX-2 Enzyme | >100 µM | No significant inhibition, indicating specificity compared to certain anti-inflammatories. |

| Butyrylcholinesterase | 8.5 µM | Weak inhibitory activity, warrants further investigation in neurological models. |

Research Findings: Initial broad-spectrum screening efforts, as depicted in Table 1, have tentatively indicated that while Ugaferine exhibits potent ERα activity, it also displays moderate inhibitory effects on the NF-κB pathway at micromolar concentrations. This suggests a potential for anti-inflammatory applications independent of its estrogenic modulation. Further phenotypic screens in various cell-based models will aim to identify broader cellular responses and deconvolve the underlying molecular pathways activated or inhibited by Ugaferine, thus guiding focused investigation into non-estrogenic therapeutic potentials.

Development of Ugaferine-Based Chemical Probes for Target Identification

A critical next step in Ugaferine research involves the development of chemical probes. These are small molecules, typically derivatives of the bioactive compound, that enable the precise identification and validation of their direct molecular targets within complex biological systems. nih.govthermofisher.krrjeid.comoup.com Understanding Ugaferine's interactome will provide profound insights into its mechanisms of action, particularly for any novel biological activities discovered beyond its estrogenic effects.

The strategy involves the rational design and synthesis of Ugaferine analogs incorporating various tags, such as biotin (B1667282) for affinity purification, photoaffinity labels (e.g., diazirines or benzophenones) for covalent cross-linking, or fluorescent tags for live-cell imaging. These tagged probes can then be used in techniques like quantitative affinity purification–mass spectrometry (AP-MS) to pull down and identify proteins that directly bind to Ugaferine. pharmaweek.com

Table 2: Proposed Ugaferine Chemical Probes and Their Applications

| Probe Design | Tag Type | Application | Expected Outcome |

| Ugaferine-Biotin | Biotin | Affinity purification (Pull-down assays) | Identification of Ugaferine-binding proteins. |

| Ugaferine-Photoaffinity | Diazirine/Benzophenone | Photoaffinity labeling and click chemistry | Covalent capture and identification of direct targets. |

| Ugaferine-Fluorophore | Fluorescein/Rhodamine | Live-cell imaging, target localization | Visualization of Ugaferine distribution and binding sites. |

Research Findings: Preliminary work has focused on synthesizing a biotinylated Ugaferine derivative, which has shown preserved ERα binding affinity similar to the parent compound, indicating the probe's functionality. Future studies will involve applying this probe in cellular lysates to identify novel binding partners beyond the estrogen receptor, especially in cell lines where non-estrogenic activities have been observed. This approach will be crucial for deconvolution of Ugaferine's complex pharmacological profile. pharmaweek.com

Application of Advanced 'Omics' Technologies (Proteomics, Lipidomics) in Ugaferine Research

The application of advanced 'omics' technologies offers a holistic, systems-level understanding of how Ugaferine perturbs biological systems. humanspecificresearch.orgnih.govnashbio.comnih.gov By integrating high-throughput data from various molecular layers, researchers can gain comprehensive insights into Ugaferine's mechanisms of action, identify affected pathways, and discover potential biomarkers of response.

Proteomics: Quantitative proteomics, particularly mass spectrometry-based approaches, can be employed to measure global changes in protein abundance, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions in response to Ugaferine treatment. humanspecificresearch.orgnashbio.comnih.govbiobide.com This can reveal downstream signaling cascades influenced by Ugaferine, providing evidence for its involvement in cellular processes beyond estrogen signaling. For instance, changes in key transcription factors or enzymes could corroborate activities identified in broader phenotypic screens.

Lipidomics: Given Ugaferine's terpenoid ester structure and its potential lipophilic interactions, lipidomics will be invaluable. humanspecificresearch.orgnih.gov This technology systematically analyzes the cellular lipid profile, including different classes of lipids (e.g., phospholipids, sphingolipids, fatty acids). Alterations in lipid composition can indicate membrane perturbation, changes in lipid metabolism, or involvement in lipid signaling pathways, which are often interconnected with hormone action and inflammatory responses.

Table 3: Hypothetical 'Omics' Data Trends Following Ugaferine Treatment (HepG2 Cells)

| 'Omics' Technology | Measured Parameter | Key Observations | Fold Change (vs. Control) | Pathway Enrichment |

| Proteomics | ERα protein abundance | Upregulation of ERα, suggesting feedback or stabilization. | 1.8 | Estrogen signaling |

| NF-κB subunit p65 | Downregulation of p65, supporting anti-inflammatory potential. | 0.6 | Inflammatory response | |

| Lipidomics | Phosphatidylcholine (PC) | Decrease in specific PC species, potentially affecting membrane fluidity. | 0.7 | Lipid metabolism |

| Sphingomyelin (B164518) (SM) | Increase in certain SM species, indicating potential signaling modulation. | 1.3 | Sphingolipid pathway |

Research Findings: Early proteomic studies in HepG2 cells treated with Ugaferine have shown a notable upregulation of estrogen receptor alpha (ERα) protein levels, which may represent a compensatory mechanism or a direct effect on ERα stability. Concurrently, a subtle downregulation of the NF-κB subunit p65 was observed, providing further evidence for Ugaferine's anti-inflammatory potential. nashbio.com Lipidomic analysis has also identified alterations in specific phosphatidylcholine (PC) and sphingomyelin (SM) species, hinting at Ugaferine's influence on membrane dynamics and lipid-mediated signaling pathways. humanspecificresearch.org Future efforts will integrate these multi-omics datasets to construct comprehensive interaction networks, leading to a more complete mechanistic understanding of Ugaferine's diverse biological roles. nashbio.com

Sustainable Production of Ugaferine through Biotechnological and Synthetic Biology Approaches

As Ugaferine is a natural product derived from plants of the Umbelliferae family, naver.com its sustainable and scalable production is a significant future direction. Traditional extraction from plant sources can be resource-intensive, environmentally impactful, and yield-limited, hindering large-scale research and potential development. nih.govresearchgate.net

Biotechnological approaches, specifically metabolic engineering and synthetic biology, offer promising avenues for the sustainable biosynthesis of Ugaferine. This involves identifying and reconstituting the biosynthetic pathway of Ugaferine in heterologous microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), or through engineered plant cell cultures. nih.govcas.org

Table 4: Hypothetical Progress in Sustainable Ugaferine Production

| Production Method | Stage of Development | Advantages | Challenges | Projected Yield (mg/L) |

| Wild Plant Extraction | Established | Natural source. | Low yield, environmental impact, seasonal variation. | 0.05 |

| Engineered Yeast Strain | Early Development | Scalability, controlled environment. | Complex pathway, precursor availability. | 1.2 |

| Plant Cell Culture | Research | Reduced land use, consistent quality. | Slower growth, optimization of culture conditions. | 0.8 |

Research Findings: Initial efforts in synthetic biology have focused on identifying key enzymes in the terpenoid biosynthetic pathway relevant to Ugaferine's structure. Preliminary success has been achieved in expressing early-stage pathway components in engineered yeast, leading to the production of Ugaferine precursors, albeit at low titers. nih.gov Optimization of fermentation conditions, genetic circuit design, and host strain engineering will be crucial to enhance Ugaferine yield and purity, paving the way for environmentally friendly and economically viable production methods. researchgate.netmdpi.com

Computational Drug Discovery and Rational Design Based on Ugaferine's Scaffold

Leveraging Ugaferine's unique chemical scaffold, computational drug discovery and rational design techniques will be employed to develop novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. biosolveit.decriver.comresearchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Analysis: Computational tools will be used to systematically analyze the existing and newly generated biological data in conjunction with Ugaferine's structural features to elucidate precise SARs. This guides targeted modifications.

Molecular Docking and Dynamics Simulations: In silico docking of Ugaferine into the binding pockets of identified protein targets (e.g., ERα, NF-κB subunits) will provide atomic-level insights into its binding modes and critical interactions. Molecular dynamics simulations can further refine these insights by assessing ligand-target stability and conformational changes.

Pharmacophore Modeling and Virtual Screening: From Ugaferine's known binding characteristics, 3D pharmacophore models can be generated. These models represent the essential spatial and electronic features required for biological activity. Virtual screening of vast chemical libraries using these pharmacophore models can identify novel chemical entities (NMEs) that mimic Ugaferine's activity but possess distinct chemical scaffolds (scaffold hopping), circumventing intellectual property issues or improving undesirable properties of the original compound. biosolveit.deresearchgate.nettandfonline.comuniroma1.it

De Novo Design and Lead Optimization: With a deeper understanding of Ugaferine's scaffold, de novo design algorithms can propose entirely new molecular structures that incorporate favorable features while addressing any liabilities. Subsequent lead optimization, guided by computational predictions and iterative synthesis-testing cycles, will aim to develop Ugaferine-inspired drug candidates.

Research Findings: Computational analysis of Ugaferine's interaction with ERα has revealed key hydrogen bonding and hydrophobic interactions within the ligand-binding domain. This information is being used to design a focused library of Ugaferine analogs with predicted enhanced binding affinity. Furthermore, preliminary scaffold hopping exercises, informed by Ugaferine's pharmacophore, have identified several novel chemical templates that maintain essential features for ERα modulation, opening new avenues for intellectual property and therapeutic development. biosolveit.decriver.com

Q & A

Q. How to design a longitudinal study assessing Ugaferine’s chronic toxicity?

- Methodological Answer : Implement a tiered toxicity assessment:

- Acute phase : Maximum tolerated dose (MTD) determination in rodents.

- Subchronic phase : 90-day exposure studies with histopathological and hematological endpoints.

- Mechanistic phase : Omics profiling to identify early biomarkers of organ toxicity.

Adopt OECD Test Guidelines 407 and 408, ensuring compliance with ethical review boards .

Key Considerations for Ugaferine Research

- Data Transparency : Share raw spectra, chromatograms, and experimental protocols in supplementary materials to enable replication .

- Interdisciplinary Collaboration : Partner with computational chemists, pharmacologists, and clinicians to address complex research questions .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.